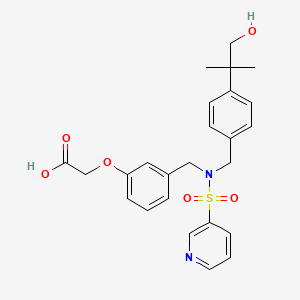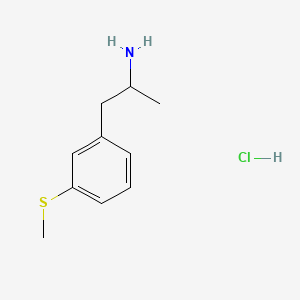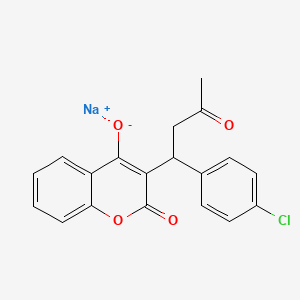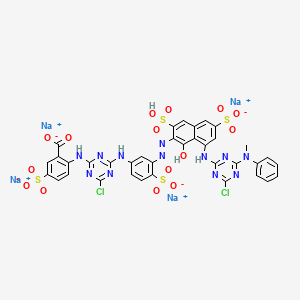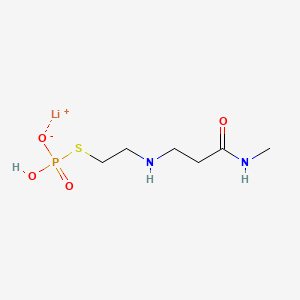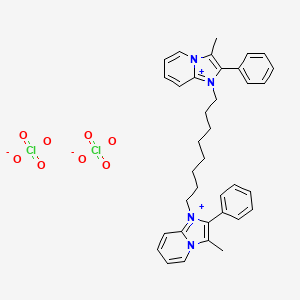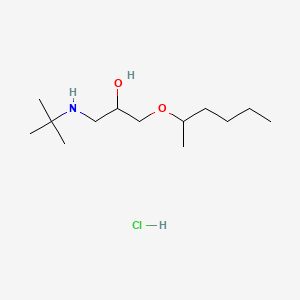
1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride is a chemical compound with a complex structure. It is used in various scientific and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable substance in research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of high-purity raw materials and precise control of reaction parameters to ensure consistent quality and high yield. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions might involve the use of reducing agents under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions can lead to the formation of various substituted analogs. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is employed in the study of biochemical pathways and as a tool for probing cellular functions. In medicine, this compound is investigated for its potential therapeutic effects and as a component in drug formulations. In industry, it is used in the production of specialty chemicals and as an additive in various products.
Mechanism of Action
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The molecular targets and pathways involved are often studied using advanced techniques such as molecular docking and computational modeling.
Comparison with Similar Compounds
Similar Compounds:
- 2-(1,1-Dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl]
Uniqueness: Compared to similar compounds, 1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride exhibits unique properties such as higher stability and reactivity. These characteristics make it more suitable for specific applications in research and industry. Its unique structure also allows for more diverse chemical modifications, enhancing its versatility as a chemical reagent.
Properties
CAS No. |
80762-91-0 |
|---|---|
Molecular Formula |
C13H30ClNO2 |
Molecular Weight |
267.83 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-hexan-2-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H29NO2.ClH/c1-6-7-8-11(2)16-10-12(15)9-14-13(3,4)5;/h11-12,14-15H,6-10H2,1-5H3;1H |
InChI Key |
KIIPNQLSFZLHAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)OCC(CNC(C)(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




